

Technical Guide: (5-Bromothiazol-2-yl)methanol

- Molecular Structure and Properties

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Compound of Interest

Compound Name: (5-Bromothiazol-2-yl)methanol

Cat. No.: B1280497

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the molecular structure and properties of **(5-Bromothiazol-2-yl)methanol**. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on this specific compound, including spectroscopic analyses and a specific synthesis protocol, is not publicly available at the time of this publication. The information presented herein is based on data from chemical suppliers and predicted properties.

Molecular Identity and Physical Properties

(5-Bromothiazol-2-yl)methanol is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. In this compound, a bromine atom is substituted at the 5-position and a hydroxymethyl group (-CH₂OH) is at the 2-position of the thiazole ring.

Table 1: Chemical Identifiers for **(5-Bromothiazol-2-yl)methanol**

Identifier	Value	Source
CAS Number	911052-85-2	[1][2][3][4][5][6]
Molecular Formula	C ₄ H ₄ BrNOS	[1][6]
Molecular Weight	194.05 g/mol	[1][6]
SMILES	OCC1=NC=C(Br)S1	[7]

Table 2: Predicted Physicochemical Properties of **(5-Bromothiazol-2-yl)methanol**

Property	Predicted Value	Source
Boiling Point	277.6 ± 20.0 °C at 760 mmHg	[2][6]
Density	1.899 ± 0.06 g/cm ³	[6]
pKa	12.74 ± 0.10	[6]

Note: The data in Table 2 are predicted values and have not been experimentally verified in publicly available literature.

Molecular Structure

The structure of **(5-Bromothiazol-2-yl)methanol** consists of a central thiazole ring. The key structural features are:

- A five-membered heterocyclic aromatic ring.
- A bromine atom attached to carbon C5.
- A hydroxymethyl group (-CH₂OH) attached to carbon C2.

The presence of the hydroxyl group suggests the molecule can act as a hydrogen bond donor and acceptor, which may influence its physical properties and biological interactions. The bromine atom introduces a site for potential further functionalization through various cross-coupling reactions, making it a potentially useful building block in medicinal chemistry.

Spectroscopic Data

A thorough search for experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **(5-Bromothiazol-2-yl)methanol** did not yield any publicly available spectra. While some chemical vendors indicate the availability of such data upon request, it is not present in the public domain. For researchers requiring this information, direct contact with chemical suppliers who list this compound may be necessary.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **(5-Bromothiazol-2-yl)methanol** is not available in the current body of scientific literature. General methods for the synthesis of substituted thiazoles are well-documented and typically involve the Hantzsch thiazole synthesis or variations thereof, which condense α -haloketones with thioamides. However, a specific and reproducible protocol for this particular isomer has not been found.

Due to the absence of a published synthesis protocol, a workflow diagram for its preparation cannot be provided at this time.

Applications in Research and Drug Development

Thiazole derivatives are a well-established class of compounds in medicinal chemistry, with a wide range of biological activities. While specific applications for **(5-Bromothiazol-2-yl)methanol** are not documented, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex molecules. The brominated thiazole core is a common motif in compounds developed for various therapeutic areas.

Conclusion

(5-Bromothiazol-2-yl)methanol is a commercially available substituted thiazole. While its basic molecular identity is established, there is a notable absence of publicly available, in-depth experimental data regarding its molecular structure and synthesis. Researchers and drug development professionals interested in utilizing this compound are advised to perform their own analytical characterization and to develop a synthetic route based on established methodologies for thiazole synthesis. Further research is required to fully elucidate the chemical and biological properties of this molecule.

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